Home > Products > Screening Compounds P93002 > Deramciclane fumarate
Deramciclane fumarate - 120444-72-6

Deramciclane fumarate

Catalog Number: EVT-266833
CAS Number: 120444-72-6
Molecular Formula: C24H35NO5
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The enantiomeric purity of the synthesized compound is crucial for its efficacy and safety; high-performance liquid chromatography (HPLC) techniques are employed to achieve enantiomeric separation, ensuring purity levels exceeding 99.9% . The synthesis parameters, such as temperature and reaction time, are carefully controlled to optimize yield and purity.

Molecular Structure Analysis

Deramciclane fumarate features a complex bicyclic structure, characterized by a bicyclo[2.2.1]heptane core with substituents that contribute to its pharmacological properties. The structure has been elucidated through single crystal X-ray diffraction analysis, confirming its stereochemistry and providing insights into its three-dimensional conformation .

Key structural characteristics include:

  • Chiral Centers: The compound contains several chiral centers which are critical for its biological activity.
  • Functional Groups: The presence of a dimethylamino group and an ethoxy linkage plays a significant role in its interaction with biological targets.
Chemical Reactions Analysis

Deramciclane fumarate undergoes various chemical reactions that are essential for its pharmacokinetics and metabolism. Notably, it can be metabolized through side chain modifications and oxidation processes, leading to the formation of active metabolites such as N-desmethyl deramciclane. These metabolic pathways involve hydroxylation and carboxylation reactions that enhance or alter the drug's activity .

The compound's stability in different pH environments is also an important consideration; it is classified as acid-labile, which means its degradation can be influenced by gastric pH levels during oral administration .

Mechanism of Action

The mechanism of action of deramciclane fumarate primarily involves modulation of neurotransmitter systems in the brain, particularly targeting serotonin receptors. It exhibits anxiolytic effects by enhancing serotonergic neurotransmission without the sedative effects commonly associated with benzodiazepines. This selectivity contributes to its therapeutic profile in treating anxiety disorders .

Pharmacokinetic studies indicate that deramciclane can cross the blood-brain barrier effectively, reaching peak plasma concentrations within 2 to 4 hours post-administration. Its bioavailability averages around 36%, which supports its clinical use for oral dosing .

Physical and Chemical Properties Analysis

Deramciclane fumarate possesses distinct physical and chemical properties that influence its formulation and therapeutic application:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents but shows limited solubility in water.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain efficacy.
  • Melting Point: Specific melting point data is not widely reported but can be determined through thermal analysis techniques.

These properties impact the formulation strategies used in developing tablets or other dosage forms for clinical use .

Applications

Deramciclane fumarate's primary application lies in the treatment of anxiety disorders. Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms without significant sedative effects, making it a preferable option over traditional benzodiazepines for many patients .

In addition to its therapeutic use, research continues into its pharmacological profile, exploring potential applications in other psychiatric conditions or as part of combination therapies aimed at enhancing treatment outcomes for patients with complex mental health issues .

Pharmacological Profile of Deramciclane Fumarate

Structural and Chemical Characterization

Deramciclane fumarate (chemical name: (1R,2S,4R)-(−)-N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo[2.2.1]hept-2-yl)oxy)ethanamine (2E)-but-2-enedioate) is a chiral camphor-derived anxiolytic compound with the molecular formula C₂₄H₃₅NO₅ and a molecular weight of 417.54 g/mol [7]. Its structure features a bicyclic bornane monoterpenoid core with a phenyl substituent at the C2 position and a 2-(dimethylamino)ethoxy side chain linked via an ether bond – a configuration essential for its pharmacological activity [5] [7]. The compound exists exclusively as the (1R,2S,4R) enantiomer, with its optical antipode and racemate demonstrating significantly reduced biological activity [2]. X-ray crystallographic analysis confirms this absolute stereochemistry, which enables specific three-dimensional interactions with target receptors [2].

The fumarate salt formulation (CAS 120444-72-6) enhances solubility and stability, with the fumaric acid component forming a stable 1:1 salt complex with the dimethylamino group of the deramciclane base [7]. Analytical characterization by high-performance liquid chromatography (HPLC) using chiral stationary phases (Chiralcel OD) confirms exceptionally high enantiomeric purity (>99.9%) in pharmaceutical-grade material, critical for consistent receptor binding profiles [2]. The compound's lipophilicity (logP ≈ 5.22) contributes to its membrane permeability and central nervous system penetration, while its amine functionality enables reversible binding to plasma proteins, particularly α1-acid glycoprotein variants [5] [7].

Table 1: Structural and Physicochemical Properties of Deramciclane Fumarate

PropertySpecification
Systematic Name(1R,2S,4R)-(−)-N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo[2.2.1]hept-2-yl)oxy)ethanamine (2E)-but-2-enedioate
Molecular FormulaC₂₄H₃₅NO₅
Molecular Weight417.54 g/mol
CAS Registry Number120444-72-6
Enantiomeric Configuration(1R,2S,4R)
Enantiomeric Purity>99.9%
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
LogP (Predicted)5.22
Salt Stoichiometry1:1 (base:fumaric acid)

Receptor Binding Affinities: 5-HT2A/2C Antagonism and NMDA Receptor Modulation

Deramciclane fumarate exhibits a multifaceted receptor interaction profile centered on serotonergic and glutamatergic systems. It functions as a high-affinity antagonist at serotonin 5-hydroxytryptamine 2A (5-HT₂A) receptors and an inverse agonist at 5-hydroxytryptamine 2C (5-HT₂C) receptors, with half-maximal inhibitory concentration (IC₅₀) values of 168 nanomolar for 5-HT₂C inverse agonism in phosphoinositide hydrolysis assays [1] [3]. This inverse agonist activity is evidenced by its capacity to reduce basal phosphoinositide hydrolysis by up to 33% (EC₅₀ = 93 nanomolar) in choroid plexus tissue, indicating constitutive receptor suppression beyond neutral antagonism [3]. In vivo positron emission tomography studies demonstrate significant dose-dependent occupancy of both 5-HT₂A (up to 78%) and 5-HT₂C (up to 79%) receptors following administration, with maximal occupancy achieved within 2–4 hours post-dosing [3] [8].

Beyond serotonergic modulation, deramciclane inhibits N-methyl-D-aspartate (NMDA) receptor function, acting as a low-affinity channel blocker that attenuates glutamate-induced calcium influx [9]. This NMDA receptor antagonism contributes to its neuroprotective potential and distinguishes its mechanism from classical benzodiazepines. Additionally, deramciclane functions as a gamma-aminobutyric acid (GABA) reuptake inhibitor at neuronal synapses, increasing synaptic GABA concentrations without direct modulation of GABAₐ receptors [1] [9]. The combined 5-HT₂A antagonism, 5-HT₂C inverse agonism, NMDA receptor inhibition, and GABA reuptake blockade creates a unique multi-target pharmacological signature that underlies its anxiolytic efficacy while potentially minimizing sedative and muscle relaxant side effects associated with benzodiazepines [1] [3] [9].

Table 2: Receptor Interaction Profile and Functional Effects

TargetInteractionFunctional EffectPotency (IC₅₀/EC₅₀)In Vivo Occupancy
5-HT₂A ReceptorCompetitive AntagonistBlocks serotonin-induced signalingNot reportedUp to 78% (10 mg/kg)
5-HT₂C ReceptorInverse AgonistSuppresses constitutive activity93–168 nanomolarUp to 79% (10 mg/kg)
NMDA ReceptorChannel BlockerAttenuates calcium influxMicromolar rangeNot quantified
GABA TransporterReuptake InhibitorIncreases synaptic GABA availabilityNot reportedNot applicable

Comparative Pharmacodynamics with Anxiolytic Agents

Deramciclane fumarate exhibits distinct pharmacodynamic properties when compared to established anxiolytics like buspirone (a partial 5-HT₁A agonist) and ritanserin (a potent 5-HT₂A/₂C antagonist). While all three compounds modulate serotonergic pathways, deramciclane uniquely combines 5-HT₂A antagonism with 5-HT₂C inverse agonism, whereas ritanserin functions primarily as a neutral antagonist at both subtypes [3] [4]. This inverse agonist property at 5-HT₂C receptors enables deramciclane to suppress constitutive receptor signaling – a mechanistic advantage over pure antagonists that may explain its reduced propensity for receptor desensitization during chronic administration [3]. Autoradiographic studies confirm that unlike many antidepressants and antipsychotics, prolonged deramciclane treatment (14 days) does not significantly alter [¹²⁵I]DOI (agonist) or [³H]mesulergine (antagonist) binding to 5-HT₂C receptors in choroid plexus, indicating an absence of receptor down-regulation [3].

Dopaminergic effects further differentiate these agents. Microdialysis studies in freely moving rats demonstrate that deramciclane (≤10 milligrams/kilogram) produces minimal changes in extracellular dopamine in the nucleus accumbens or striatum, unlike the pronounced dopamine elevation induced by D-amphetamine [4]. However, at higher doses (30 milligrams/kilogram), deramciclane increases accumbal dopamine alongside metabolites 3,4-dihydroxyphenylacetic acid and homovanillic acid – an effect resembling buspirone rather than typical neuroleptics [4] [10]. This contrasts sharply with ritanserin, which lacks significant dopaminergic effects at therapeutic doses. The dopamine receptor occupancy profile also differs substantially: buspirone exhibits modest occupancy at both dopamine D3 (DRD3) and D2 (DRD2) receptors (~25% at 60–120 milligrams in humans), while deramciclane's primary dopaminergic activity appears restricted to high-dose metabolite interactions [10].

Clinically, these mechanistic differences translate to divergent therapeutic profiles. Deramciclane maintains anxiolytic efficacy without buspirone's dopamine-mediated side effects (e.g., dizziness, drowsiness) or ritanserin's prolactin-elevating potential [4] [10]. Its NMDA receptor inhibition and GABA reuptake blockade provide additional mechanisms absent in both comparators, potentially broadening its therapeutic scope to stress-related disorders involving glutamatergic dysregulation [1] [9].

Table 3: Comparative Pharmacodynamics of Anxiolytic Agents

Pharmacological FeatureDeramciclane FumarateBuspironeRitanserin
Primary Serotonergic Target5-HT₂A Antagonist / 5-HT₂C Inverse Agonist5-HT₁A Partial Agonist5-HT₂A/₂C Antagonist
Dopaminergic Effects (Acute)Minimal at therapeutic doses; Increases at 30 mg/kgDose-dependent occupancy at D3/D2 receptorsNegligible
GABAergic ModulationReuptake InhibitionNoneNone
Glutamatergic ModulationNMDA Receptor AntagonismNoneNone
Receptor Regulation (Chronic)No 5-HT₂A/₂C down-regulation5-HT₁A desensitizationNot reported
Key Differentiating MechanismMulti-target: 5-HT, GABA, GlutamateSelective 5-HT₁A partial agonismSelective 5-HT₂A/₂C antagonism

Properties

CAS Number

120444-72-6

Product Name

Deramciclane fumarate

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1

InChI Key

RFQWRWCCNQNACG-HJYQBBATSA-N

SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O

Synonyms

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate
deramciclane
deramciclane, (1R,2S,4R)-isomer
deramciclane, (endo-EGYT 3886)-isomer
EGIS 3886
EGIS-3886
EGIS3886
EGYT 3886
EGYT-3886
N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.